(Z)-N-(4-bromophenyl)-3-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanamide
Overview
Description
(Z)-N-(4-bromophenyl)-3-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-bromophenyl)-3-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanamide typically involves a multi-step process:
Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a suitable thioamide with an α-halo acid under basic conditions. This step forms the 2,4-dioxothiazolidine ring.
Methoxybenzylidene Formation: The methoxybenzylidene group is introduced via a condensation reaction between 3-methoxybenzaldehyde and the thiazolidinone derivative.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-bromoaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can occur at the carbonyl groups of the thiazolidinone ring, potentially forming hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-bromophenyl)-3-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, the compound is being explored for its anticancer properties. Preliminary research suggests that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis (programmed cell death).
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of (Z)-N-(4-bromophenyl)-3-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to induce apoptosis by activating caspases, which are enzymes that play a crucial role in the execution of cell death. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties. They share the thiazolidinone core but differ in their substituents and overall structure.
Benzylidene Derivatives: Compounds like benzylideneacetone have similar structural motifs but lack the thiazolidinone ring.
Uniqueness
What sets (Z)-N-(4-bromophenyl)-3-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanamide apart is its combination of the thiazolidinone core with a bromophenyl and methoxybenzylidene group. This unique structure imparts distinct biological activities and chemical reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c1-27-16-4-2-3-13(11-16)12-17-19(25)23(20(26)28-17)10-9-18(24)22-15-7-5-14(21)6-8-15/h2-8,11-12H,9-10H2,1H3,(H,22,24)/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKBKKVJZSVDLP-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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